7-Hydroxynaphthalene-2-sulfonamide
Overview
Description
7-Hydroxynaphthalene-2-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxynaphthalene-2-sulfonamide typically involves the sulfonation of naphthalene derivatives followed by amination.
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation and amination processes. These methods are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Hydroxynaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 7-Hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects
Uniqueness: 7-Hydroxynaphthalene-2-sulfonamide is unique due to its specific structural features, such as the hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
7-hydroxynaphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-15(13,14)10-4-2-7-1-3-9(12)5-8(7)6-10/h1-6,12H,(H2,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPVGIIMYGUYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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